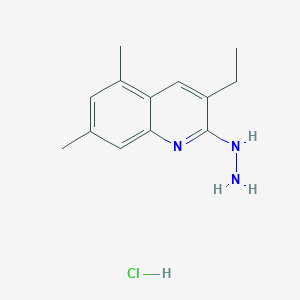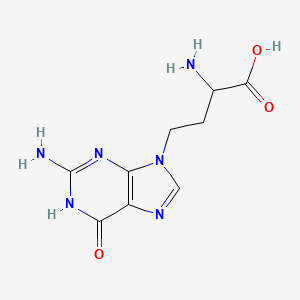
(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is a chemical compound with the molecular formula C13H14N2O3 and a molar mass of 246.26 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate typically involves the reaction of 6-hydroxy-7-methoxy-4-oxoquinazoline with acetic anhydride in the presence of pyridine . The reaction is carried out at elevated temperatures, usually around 100°C, and requires several hours to complete . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters and using industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry
In chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is explored for its potential therapeutic applications. It has shown promise in the development of anti-inflammatory and analgesic agents .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,4-dihydroquinazoline hydrochloride: Similar in structure but with different substituents, leading to varied biological activities.
6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline: Contains chlorine atoms, which can enhance its antimicrobial properties.
6,7-Dimethoxy-2-methyl-3-phenyl-3,4-dihydroquinazoline hydrochloride: Features methoxy groups that can influence its pharmacokinetic properties.
Uniqueness
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
838858-86-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl acetate |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-12-11(13(17)15-8(2)14-12)5-10(7)6-18-9(3)16/h4-5H,6H2,1-3H3,(H,14,15,17) |
InChI Key |
VZAZVSUZJVVXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1COC(=O)C)C(=O)NC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



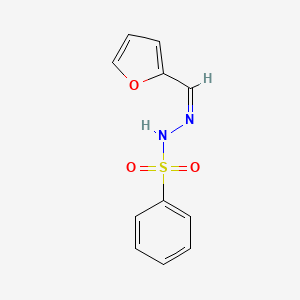
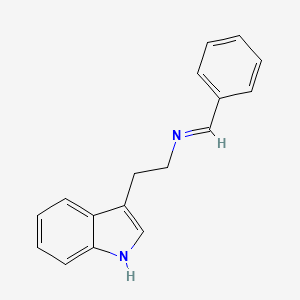



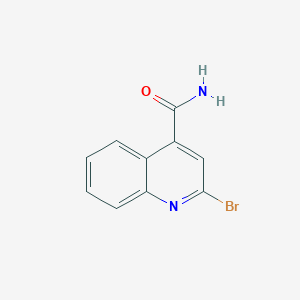

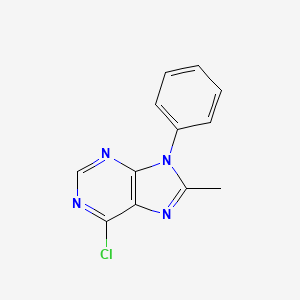

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)
